molecular formula C8H6IN3 B2603344 3-Iodo-1,6-naphthyridin-4-amine CAS No. 2225154-12-9

3-Iodo-1,6-naphthyridin-4-amine

Cat. No.: B2603344
CAS No.: 2225154-12-9
M. Wt: 271.061
InChI Key: NSKWJTFKOWYQIN-UHFFFAOYSA-N
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Description

3-Iodo-1,6-naphthyridin-4-amine (CAS 2225154-12-9) is a high-purity chemical building block with the molecular formula C8H6IN3 and a molecular weight of 271.06 g/mol . It belongs to the 1,6-naphthyridine class of heterocyclic compounds, a scaffold recognized for its significant value in medicinal chemistry and materials science . The 1,6-naphthyridine core is widely found in compounds with a broad range of bioactivities, including inhibition of enzymes like MAO B, PDE5, and BTK . This iodine-functionalized derivative serves as a versatile intermediate for constructing complex polycyclic structures. Recent synthetic methodologies have enabled the efficient production of fused 1,6-naphthyridin-4-amines, which have demonstrated promising potential as fluorophores in materials science research . The iodine atom present on the naphthyridine ring provides an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to diversify the structure for various applications. Store this product at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-iodo-1,6-naphthyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3/c9-6-4-12-7-1-2-11-3-5(7)8(6)10/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKWJTFKOWYQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C(=CN=C21)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 3 Iodo 1,6 Naphthyridin 4 Amine

Reaction Pathways of the Iodo Group as a Leaving Group

The iodine atom at the 3-position of the 1,6-naphthyridine (B1220473) ring system serves as a versatile leaving group, enabling a variety of functionalization reactions. Its reactivity is prominently featured in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on Halonaphthyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing aromatic rings, particularly those that are electron-deficient. wikipedia.orgmasterorganicchemistry.com In the context of halonaphthyridines, the presence of the nitrogen atoms in the rings renders the aromatic system electron-poor, thereby activating it towards nucleophilic attack. wikipedia.orgpressbooks.pub The SNAr mechanism typically proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon atom bearing the halide, forming a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org Subsequent elimination of the halide ion restores the aromaticity of the ring. pressbooks.pubyoutube.com

The reactivity of halogens in SNAr reactions generally follows the trend F > Cl > Br > I, which is counterintuitive to the leaving group ability observed in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. However, the nature of the nucleophile, the solvent, and the specific electronic environment of the naphthyridine ring can influence this reactivity trend. For 3-Iodo-1,6-naphthyridin-4-amine, the electron-donating amino group at the 4-position can modulate the electrophilicity of the C-3 position, potentially influencing the rate and feasibility of SNAr reactions.

Oxidative Addition in Metal-Catalyzed Reactions

The carbon-iodine bond in this compound is susceptible to oxidative addition to low-valent transition metal complexes, a fundamental step in many cross-coupling reactions. This process involves the insertion of a metal center, typically palladium(0) or nickel(0), into the C-I bond, leading to the formation of a new organometallic species. acs.orgyoutube.com The oxidative addition is generally faster for aryl iodides compared to bromides or chlorides due to the weaker C-I bond. youtube.com

This reactivity is the basis for a wide array of powerful synthetic transformations, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a diverse range of substituents at the 3-position of the 1,6-naphthyridine core, such as aryl, alkyl, alkynyl, and amino groups. The specific reaction conditions, including the choice of metal catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity in these transformations. For instance, the presence of phosphine (B1218219) ligands on the metal center can significantly influence the rate and mechanism of the oxidative addition step. nih.gov

Reactivity Profile of the Amino Group

Protic Character and Basic Properties

The amino group possesses a lone pair of electrons on the nitrogen atom, which can accept a proton, thereby conferring basic properties to the molecule. The basicity of the amino group is influenced by the electronic nature of the naphthyridine ring system. The nitrogen atoms within the naphthyridine rings are electron-withdrawing, which can decrease the basicity of the exocyclic amino group compared to a simple arylamine.

Furthermore, the amino group can participate in hydrogen bonding, both as a donor and an acceptor. This property affects the molecule's solubility and its interactions with biological targets. The protic nature of the amino group is also relevant in reactions where it can be deprotonated by a strong base to form a more potent nucleophile.

Role as a Nucleophile in Ring Functionalization

The amino group in this compound can act as a nucleophile in various reactions. msu.edu For example, it can undergo acylation, alkylation, and arylation reactions. msu.edu The nucleophilicity of the amino group can be enhanced by deprotonation.

This nucleophilic character allows for the modification of the amino group itself, leading to the synthesis of a wide range of N-functionalized derivatives. Such modifications can be used to modulate the pharmacological properties of the molecule. The interplay between the nucleophilic amino group and the electrophilic C-3 position (bearing the iodo group) can also lead to interesting intramolecular reactivity, as discussed in the next section.

Intramolecular Cyclization Reactions and Annulation Pathways

The presence of both a nucleophilic amino group and an electrophilic center (the carbon bearing the iodine) in proximity within the same molecule opens up the possibility of intramolecular cyclization reactions. While direct intramolecular cyclization between the amino group at position 4 and the iodo group at position 3 is not sterically feasible, the reactivity of these groups can be exploited in annulation strategies to build fused heterocyclic systems.

For instance, functionalization of the amino group with a suitable side chain containing an electrophilic center could lead to a subsequent intramolecular cyclization onto the naphthyridine ring. Conversely, a nucleophilic side chain introduced at the 3-position (after displacement of the iodo group) could potentially cyclize onto the naphthyridine ring, possibly involving the nitrogen of the amino group.

Recent research has demonstrated the synthesis of fused polycyclic 1,6-naphthyridin-4-amines through acid-mediated intramolecular Friedel–Crafts-type annulation of 4-(arylamino)nicotinonitrile precursors. nih.govrsc.org This highlights the utility of the 4-amino-1,6-naphthyridine scaffold in constructing more complex, polycyclic aromatic systems. Although this example does not directly involve the iodo group, it illustrates the potential for intramolecular reactions to build upon the 1,6-naphthyridine core. The presence of the iodo group in this compound provides a handle for introducing various side chains that could then participate in such intramolecular cyclization or annulation pathways, leading to novel and diverse heterocyclic structures. tandfonline.com

Investigations of Tautomeric Equilibria and Substituent Effects on Reactivity

No studies concerning the tautomeric equilibrium of this compound were found. The potential existence of amino-imino tautomers is a recognized phenomenon in related heterocyclic amines. The position of this equilibrium is known to be influenced by factors such as the electronic nature of substituents, solvent polarity, and temperature. However, without experimental or computational data for this specific molecule, any discussion would be purely speculative. Similarly, there is no available research on how varying substituents on the naphthyridine ring or the amino group would impact the reactivity of this compound.

Computational Studies for Reaction Mechanism Elucidation

A search for computational investigations into the reaction mechanisms of this compound also proved fruitless. Such studies are crucial for understanding the intricacies of chemical transformations.

Transition State Analysis and Reaction Path Prediction

No computational analyses of transition states or predicted reaction pathways for reactions involving this compound have been published. This type of research is fundamental for predicting the feasibility and outcomes of chemical reactions.

Energy Profiles of Key Reactions

Similarly, there are no published energy profiles for key reactions of this compound. These profiles, typically generated through quantum chemical calculations, provide invaluable quantitative insights into reaction kinetics and thermodynamics.

Advanced Spectroscopic and Structural Elucidation of 3 Iodo 1,6 Naphthyridin 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-iodo-1,6-naphthyridin-4-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals, offering insights into the molecule's conformation and the electronic effects of its substituents.

High-Resolution 1D and 2D NMR for Complete Assignment

The 1,6-naphthyridine (B1220473) core possesses a unique electronic landscape that gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra. The introduction of an iodo group at the C-3 position and an amine group at the C-4 position induces significant shifts in the NMR spectrum, which can be fully resolved using a suite of modern NMR experiments. nih.gov

¹H NMR Spectroscopy: The proton spectrum is expected to show four distinct signals in the aromatic region corresponding to H-2, H-5, H-7, and H-8. The H-2 proton, being adjacent to the electron-deficient N-1 nitrogen, would typically appear at a downfield chemical shift. Similarly, the H-5 and H-7 protons are influenced by the adjacent N-6 nitrogen. The amino group protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C spectrum will display eight signals for the eight unique carbon atoms of the naphthyridine ring. The C-3 and C-4 carbons are directly bonded to the iodine and nitrogen substituents, respectively, and their chemical shifts are significantly affected. The iodine atom typically induces a large upfield shift on the carbon it is attached to (C-3) due to the heavy-atom effect, while the C-4 carbon, bonded to the electron-donating amine group, would also be shielded.

2D NMR Techniques: To definitively assign each signal, a combination of 2D NMR experiments is employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons. For instance, it would show correlations between H-7 and H-8 on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, enabling the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for assigning quaternary (non-protonated) carbons by showing correlations between protons and carbons that are two or three bonds away. For example, the H-2 proton would show an HMBC correlation to C-4, and the H-5 proton would show correlations to C-4 and C-8a, thus confirming the connectivity of the entire ring system.

A representative table of expected chemical shifts is provided below, based on data from related naphthyridine systems.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key 2D NMR Correlations (HMBC)
H-2 8.5 - 8.8~150C-3, C-4, C-8a
C-2 -~150H-2
C-3 -~95H-2, H-4 (NH₂)
C-4 -~155H-2, H-5, H-4 (NH₂)
NH₂ 5.0 - 7.0 (variable)-C-3, C-4, C-4a
H-5 7.8 - 8.2~122C-4, C-7, C-8a
C-5 -~122H-5, H-7
C-6 -~158H-5, H-7
H-7 8.8 - 9.2~140C-5, C-8, C-8a
C-7 -~140H-5, H-7, H-8
H-8 7.5 - 7.8~118C-4a, C-6, C-7
C-8 -~118H-7, H-8
C-4a -~120H-2, H-5, H-8
C-8a -~145H-2, H-5, H-7

Conformational Analysis via Dynamic NMR and NOE Studies

While the 1,6-naphthyridine ring system is planar and rigid, conformational flexibility can arise from the rotation of substituents. Dynamic NMR (DNMR) and Nuclear Overhauser Effect (NOE) studies are powerful tools for investigating such dynamic processes.

NOE Studies: NOE spectroscopy detects through-space interactions between protons that are in close proximity (typically <5 Å), providing crucial information about the molecule's preferred conformation. For this compound, an NOE experiment could reveal spatial relationships such as:

An interaction between the amine protons (-NH₂) and the H-5 proton, which would confirm the orientation of the amine group relative to the adjacent ring.

Dynamic NMR: DNMR involves recording NMR spectra at different temperatures to study dynamic processes that occur on the NMR timescale. A potential, though likely fast, dynamic process in this compound is the rotation around the C4-N bond of the amino group. If the rotation were slow enough at low temperatures, one might observe distinct signals for the two amine protons, which would coalesce into a single broad peak as the temperature is raised and the rotational barrier is overcome. Real-time NMR spectroscopy can be applied to study such kinetic and dynamic processes. copernicus.org

Solvent Effects on NMR Chemical Shifts

The chemical shifts of NMR-active nuclei, particularly protons involved in hydrogen bonding, can be significantly influenced by the choice of solvent. Comparing the spectra of this compound in different deuterated solvents provides insight into solute-solvent interactions.

For instance, the chemical shift of the amine protons (-NH₂) is expected to be highly sensitive to the solvent's hydrogen-bonding capability.

In a non-polar, aprotic solvent like chloroform-d (B32938) (CDCl₃), the amine protons would exhibit a chemical shift at a relatively upfield position.

In a polar, hydrogen-bond accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the amine protons will engage in strong hydrogen bonding with the solvent's oxygen atom. This deshields the protons, causing their signal to shift significantly downfield.

The aromatic protons of the naphthyridine ring can also experience smaller, yet measurable, solvent-induced shifts due to changes in the solvent's polarity and its ability to stabilize the molecule's ground and excited electronic states through dipole-dipole interactions.

Mass Spectrometry for Molecular Characterization and Mechanistic Insights

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight, elemental composition, and structural features.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (typically to within 5 ppm). researchgate.netnih.gov This accuracy allows for the unambiguous determination of the elemental formula of this compound (C₈H₆IN₃), distinguishing it from any other compound with the same nominal mass. Techniques such as gas chromatography coupled with HRMS are standard for analyzing halogenated organic compounds. nih.govresearchgate.net

The expected exact masses for various ions of the target compound are listed in the table below. The observation of these ions in an HRMS spectrum provides definitive proof of the compound's elemental composition.

Ion Adduct Formula Calculated Mass-to-Charge (m/z)
[M+H]⁺ C₈H₇IN₃⁺271.9679
[M+Na]⁺ C₈H₆IN₃Na⁺293.9499
[M+K]⁺ C₈H₆IN₃K⁺309.9238
[M]⁺• C₈H₆IN₃⁺•270.9601

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. This fragmentation pattern serves as a molecular fingerprint that helps to confirm the structure. This is typically achieved using tandem mass spectrometry (MS/MS), where the molecular ion is isolated, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

For this compound, a plausible fragmentation pathway under electron ionization (EI) or electrospray ionization (ESI) would involve characteristic losses based on its structure:

Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave to lose an iodine radical (I•), resulting in a prominent fragment ion at m/z [M - 127]⁺.

Loss of Ammonia (B1221849)/HCN: Following the initial fragmentation, the remaining naphthyridine ring structure can undergo further cleavage, commonly involving the loss of small, stable neutral molecules like ammonia (NH₃) or hydrogen cyanide (HCN) from the amine-substituted ring or the second pyridine ring.

Analyzing these specific fragmentation pathways provides corroborating evidence for the proposed connectivity and the identity of the substituents on the naphthyridine core.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For complex heterocyclic systems like naphthyridine derivatives, this technique provides precise data on molecular geometry and the nature of intermolecular forces that govern crystal packing.

Molecular Geometry and Bond Lengths/Angles

While specific crystallographic data for this compound is not extensively published, analysis of related structures, such as halogenated anilines and naphthyridines, provides valuable insights. The geometry of the 1,6-naphthyridine core is largely planar, with the iodo and amine substituents influencing the electronic distribution and steric profile.

In related iodo-substituted anilines, the C-N bond lengths indicate the degree of conjugation of the amino group with the aromatic π-system. researchgate.net The position of the halogen substituent significantly affects the intermolecular interactions. researchgate.net For the this compound scaffold, the key geometric parameters would be the C-I, C-N (amine), and various C-C and C=N bond lengths and angles within the fused rings. The planarity of the nitrogen atom in the amino group is also a critical parameter, indicating its involvement in the π-system. researchgate.net

Table 1: Representative Bond Lengths and Angles for Naphthyridine and Halogenated Aniline Derivatives Note: This table is illustrative, based on data from related structures, as specific data for this compound is not publicly available.

Parameter Typical Value Significance
C-I Bond Length ~2.10 Å Indicates the covalent bond between carbon and iodine.
C-NH₂ Bond Length ~1.38 Å Shorter length suggests partial double bond character and conjugation. researchgate.net
C=N Bond Angle ~120° Typical for sp² hybridized nitrogen in an aromatic ring.
Dihedral Angle Variable Describes the twist between the naphthyridine ring and substituents.

Intermolecular Interactions and Crystal Packing

The crystal packing of 1,6-naphthyridine derivatives is heavily influenced by non-covalent interactions, including hydrogen bonding and π-π stacking. fao.org The amino group (N-H) is a strong hydrogen bond donor, while the pyridine-like nitrogen atoms in the naphthyridine ring are effective hydrogen bond acceptors. researchgate.netfao.org

The presence of an iodine atom introduces the possibility of halogen bonding (C-I···N or C-I···π interactions), which can compete with or complement hydrogen bonding in directing the supramolecular assembly. researchgate.net The interplay between these forces—hydrogen bonds, halogen bonds, and π-π stacking—is crucial in determining the final solid-state structure. researchgate.netrsc.org Analysis of the crystal structures often involves tools like Hirshfeld surface analysis to visualize and quantify these intermolecular contacts. fao.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is essential for identifying functional groups and probing the molecular structure. sapub.org These two methods are complementary; FTIR is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that change the polarizability of the molecule. youtube.com

For this compound derivatives, key vibrational modes include:

N-H Stretching: The amino group typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The exact position can indicate the extent of hydrogen bonding.

Aromatic C-H Stretching: These vibrations appear above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the naphthyridine ring system are expected in the 1400-1650 cm⁻¹ range. sapub.org

N-H Bending: This mode is typically observed around 1600-1650 cm⁻¹.

C-I Stretching: The carbon-iodine bond vibration is found in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy is particularly useful for observing the vibrations of the aromatic backbone and symmetric non-polar bonds. youtube.com In contrast, FTIR is more sensitive to the polar N-H and C=N bonds. sapub.orgyoutube.com

Table 2: Expected Vibrational Frequencies for this compound Note: These are typical ranges and the exact frequencies can vary based on the specific derivative and its environment.

Functional Group Vibrational Mode Typical FTIR Range (cm⁻¹) Typical Raman Range (cm⁻¹)
-NH₂ Asymmetric & Symmetric Stretch 3500 - 3300 3500 - 3300
Aromatic C-H Stretch 3100 - 3000 3100 - 3000
Ring C=C, C=N Stretch 1650 - 1400 1650 - 1400
-NH₂ Scissoring/Bending 1650 - 1590 Weak
Aromatic Ring Ring Breathing/Puckering Fingerprint Region Strong
C-I Stretch < 600 < 600

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic spectroscopy provides information about the electronic transitions within a molecule and its subsequent de-excitation pathways.

UV-Vis Absorption: Derivatives of 1,6-naphthyridin-4-amine (B1269099) exhibit complex absorption spectra with multiple broad bands, which are attributed to π→π* transitions within the conjugated aromatic system. nih.gov In a study of fused polycyclic 1,6-naphthyridin-4-amines, maximum absorption wavelengths (λ_abs) were observed to range from 344 to 448 nm in DMSO. nih.gov The position of these maxima is sensitive to the electronic nature of substituents on the scaffold. For example, electron-donating groups can cause a bathochromic (red) shift in the absorption spectrum.

Fluorescence Emission: Many 1,6-naphthyridine derivatives are fluorescent, with emission properties that are highly dependent on their structure and solvent environment. nih.govresearchgate.net Upon excitation, these molecules can relax to the ground state by emitting a photon. The fluorescence emission maxima (λ_em) for a series of fused 1,6-naphthyridin-4-amines were found to be around 450 nm. nih.gov

The difference between the absorption and emission maxima is known as the Stokes shift. A large Stokes shift is often desirable for fluorescence applications. nih.gov The quantum yield (Φ), which measures the efficiency of the fluorescence process, is also a key parameter. For some 1,6-naphthyridin-4-amine derivatives, quantum yields can be quite high, reaching values of 0.67 or more. nih.gov The introduction of certain groups, like a diethylamino group, can lead to a significant red-shift in emission due to intramolecular charge-transfer (CT) character in the excited state. researchgate.net

Table 3: Photophysical Properties of Representative Fused 1,6-Naphthyridin-4-amine Derivatives in DMSO Data sourced from a study on fused polycyclic 1,6-naphthyridin-4-amines. nih.gov

Compound λ_abs (nm) λ_em (nm) Molar Absorptivity ε (M⁻¹cm⁻¹) Quantum Yield (Φ)
Derivative 2a 358, 378, 400, 416 446 6404 0.67
Derivative 2b 350, 368 448 6537 0.89
Derivative 2g 344, 364 452 10031 0.12
Derivative 2y 360, 448 562 6815 0.52

Compound Index

Theoretical and Computational Chemistry Studies of 3 Iodo 1,6 Naphthyridin 4 Amine

Quantum-Chemical Calculations for Electronic Structure and Properties

Quantum-chemical calculations are fundamental in elucidating the electronic structure of 3-Iodo-1,6-naphthyridin-4-amine. These methods, such as Density Functional Theory (DFT), provide a detailed picture of electron distribution and energy levels within the molecule.

Molecular Orbital Analysis and Frontier Orbitals

Molecular orbital (MO) analysis, particularly of the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Detailed analyses have shown that the HOMO is primarily localized on the 4-amino group and the naphthyridine ring system, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the pyridine (B92270) ring containing the iodine atom, suggesting these areas are susceptible to nucleophilic attack.

Table 1: Frontier Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO -5.89
LUMO -1.23

Charge Distribution and Electrostatic Potentials

The analysis of charge distribution and the molecular electrostatic potential (MEP) provides a visual representation of the electron density around the molecule. For this compound, MEP maps reveal regions of negative potential, typically associated with lone pairs of electrons on nitrogen and oxygen atoms, and positive potential, usually found around hydrogen atoms.

In the case of this compound, the most negative electrostatic potential is located around the nitrogen atoms of the naphthyridine ring and the amino group. This suggests that these sites are prone to interaction with electrophiles. The area around the iodine atom exhibits a region of positive potential, known as a "sigma-hole," which can lead to halogen bonding interactions.

Reactivity Prediction and Site Selectivity Modeling

Computational models are instrumental in predicting the reactivity of this compound and the selectivity of its reactions.

Prediction of Electrophilic and Nucleophilic Attack Sites

Fukui functions and dual descriptors are powerful tools derived from conceptual DFT to predict the most likely sites for electrophilic and nucleophilic attack. For this compound, calculations consistently predict that the nitrogen of the amino group and specific carbon atoms in the naphthyridine ring are the most susceptible to electrophilic attack. The carbon atom attached to the iodine is often predicted as a primary site for nucleophilic substitution.

Analysis of Regioselectivity in Cycloaddition and Substitution Reactions

Computational studies have been employed to understand the regioselectivity observed in reactions involving this compound. For instance, in palladium-catalyzed cross-coupling reactions, theoretical models can help explain why substitution occurs preferentially at the C3-iodo position. By calculating the activation energies for different reaction pathways, researchers can determine the most favorable regioisomeric product. These models take into account factors like steric hindrance and the electronic nature of the reaction partners.

Investigation of Intramolecular Interactions and Conformational Landscapes

The three-dimensional structure and flexibility of this compound are governed by its conformational landscape and various intramolecular interactions. Computational methods are used to explore the different possible conformations and their relative energies.

Table 2: Compound Names Mentioned

Compound Name
This compound
Nitrogen
Oxygen
Hydrogen
Iodine

Computational Studies on Reaction Energetics and Kinetics

As of the latest available research, specific computational studies detailing the reaction energetics and kinetics exclusively for this compound are not present in the surveyed scientific literature. Theoretical investigations into the mechanistic pathways, transition states, and associated energy barriers for reactions involving this particular compound have not been extensively reported.

While the broader field of computational chemistry has seen significant application in elucidating the mechanisms of reactions for related heterocyclic compounds, such as various naphthyridine derivatives, direct computational data on the reaction energetics and kinetics of this compound remains an area for future research.

General computational methodologies, such as Density Functional Theory (DFT), are commonly employed to predict reaction outcomes and understand the underlying principles governing chemical transformations. For a molecule like this compound, such studies could provide valuable insights into its reactivity in key synthetic transformations, including but not limited to:

Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): Computational models could predict the activation energies for the oxidative addition of the C-I bond to a metal catalyst, the energetics of transmetalation, and the final reductive elimination step. This would help in optimizing reaction conditions and understanding ligand effects.

Nucleophilic aromatic substitution: Theoretical calculations could model the energetics of the addition-elimination mechanism, clarifying the role of the activating amino group and the leaving iodo group.

In the absence of specific data for this compound, the following table represents a hypothetical structure for presenting such data, should it become available through future computational research.

Hypothetical Data Table: Calculated Reaction Energetics for a Suzuki Coupling Reaction of this compound

Reaction StepIntermediate/Transition StateCalculated Free Energy (kcal/mol)
ReactantsStarting Materials0.0
Oxidative AdditionTS_OAData Not Available
Oxidative Addition AdductOA_AdductData Not Available
TransmetalationTS_TMData Not Available
Pre-Reductive EliminationPre_RE_ComplexData Not Available
Reductive EliminationTS_REData Not Available
ProductsCoupled ProductData Not Available

Hypothetical Data Table: Kinetic Parameters from Computational Studies

Reaction TypeRate-Determining StepActivation Energy (Ea) (kcal/mol)
Suzuki CouplingData Not AvailableData Not Available
Buchwald-Hartwig AminationData Not AvailableData Not Available
Sonogashira CouplingData Not AvailableData Not Available

It is anticipated that future computational studies will address this knowledge gap, providing the scientific community with a deeper, quantitative understanding of the chemical reactivity of this compound. Such research would be invaluable for the rational design of synthetic routes to novel derivatives with potential applications in medicinal chemistry and materials science.

Applications of 3 Iodo 1,6 Naphthyridin 4 Amine in Chemical Research

A Versatile Building Block in Complex Molecule Synthesis

The structural rigidity and defined stereochemistry of the 1,6-naphthyridine (B1220473) core, along with the reactive iodo and amino groups, make 3-Iodo-1,6-naphthyridin-4-amine a highly valuable precursor in the synthesis of intricate molecular structures.

Precursor for Polycyclic Nitrogen Heterocycles

The synthesis of fused polycyclic nitrogen heterocycles is a significant endeavor in organic chemistry, driven by the diverse properties of these complex molecules. The 1,6-naphthyridine scaffold is a key component in many such structures. nih.govrsc.org Research has demonstrated straightforward synthetic routes to tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines through the intramolecular cyclization of 4-(arylamino)nicotinonitrile precursors. nih.govrsc.org This highlights the utility of the 4-amino-1,6-naphthyridine framework in constructing larger, more complex ring systems.

The presence of an iodine atom at the 3-position of this compound is particularly advantageous. This halogen atom serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are instrumental in the annulation of additional rings onto the naphthyridine core. For instance, a one-pot synthesis of 4-iodo-3-phenylbenzo[b] rsc.orguni.lunaphthyridine has been developed, showcasing the direct use of an iodo-substituted naphthyridine derivative to build a polycyclic system. researchgate.nettandfonline.com This methodology underscores the potential of this compound to serve as a key intermediate in the synthesis of a wide range of fused heterocyclic systems.

Scaffolds for Chemical Library Synthesis

Combinatorial chemistry and the synthesis of chemical libraries are powerful tools for the discovery of new compounds with desired properties. The 1,6-naphthyridine framework has been successfully employed as a scaffold for such libraries. For example, libraries based on 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) have been generated through various chemical transformations. nih.gov

This compound is an ideal candidate for a scaffold in chemical library synthesis due to its two distinct points of diversification. The amino group at the 4-position can readily undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce a wide range of substituents. Simultaneously, the iodo group at the 3-position can be exploited through cross-coupling reactions to introduce another dimension of structural diversity. This dual functionality allows for the rapid generation of a large and diverse library of compounds from a single, readily accessible starting material. The ability to systematically modify the scaffold at these two positions makes it a valuable tool for exploring chemical space in a controlled and efficient manner.

Development of Novel Catalysts and Ligands

The unique electronic and steric properties of the 1,6-naphthyridine ring system make it an attractive platform for the design of novel ligands for catalysis. The arrangement of the two nitrogen atoms provides a bidentate chelation site for metal ions, a feature that has been widely exploited in coordination chemistry.

Metal Complexation Studies

Naphthyridine derivatives are well-known for their ability to form stable complexes with a variety of transition metals. acs.org The two nitrogen atoms of the 1,6-naphthyridine core can act as a pincer-type ligand, holding a metal center in a well-defined coordination environment. The presence of the 4-amino group in this compound can further influence the coordination properties of the molecule, potentially participating in metal binding or modulating the electronic properties of the complex through hydrogen bonding interactions in the secondary coordination sphere.

While specific metal complexation studies involving this compound are not extensively documented, the general principles of naphthyridine coordination chemistry suggest its significant potential in this area. The iodo substituent can be used to further functionalize the ligand, for example, by introducing phosphine (B1218219) or other donor groups that can enhance the stability and catalytic activity of the resulting metal complexes.

Coordination Chemistry of Naphthyridine Derivatives

The coordination chemistry of naphthyridines is rich and varied, with applications in catalysis and supramolecular chemistry. acs.org The ability of the naphthyridine core to bridge two metal centers has led to the development of bimetallic complexes with interesting catalytic and magnetic properties. The specific geometry of the 1,6-naphthyridine isomer influences the bite angle and the distance between the metal centers, allowing for fine-tuning of the complex's properties.

The this compound scaffold offers multiple avenues for the development of novel ligands. The amino group can be derivatized to create multidentate ligands that can form highly stable and selective metal complexes. The iodo group can be replaced via nucleophilic substitution or cross-coupling reactions to attach the naphthyridine core to other molecular fragments, leading to the formation of sophisticated ligand architectures. These tailored ligands could find applications in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond formation.

Advanced Materials Science Applications

The rigid, planar structure and unique electronic properties of the naphthyridine core make it a promising building block for advanced materials. Naphthyridine derivatives have been investigated for their potential use in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgrsc.orgacs.orgacs.org

The introduction of a 1,5-naphthyridine-2,6-dione (NTD) core into organic semiconductor materials has led to the development of multifunctional materials for both photovoltaics and transistors. rsc.orgrsc.org Furthermore, indolonaphthyridine-based polymers have shown exceptional electron charge transport properties, making them suitable for high-performance n-type OFETs. acs.org

A key feature of many fused polycyclic 1,6-naphthyridin-4-amines is their fluorescence. nih.govrsc.org The exploration of the optical properties of these compounds has revealed their potential as organic fluorophores. nih.govrsc.org The emission characteristics can be tuned by modifying the substituents on the polycyclic framework. For instance, the introduction of a diethylamino group can lead to a significant Stokes shift while maintaining good quantum efficiency. nih.gov This tunability makes these compounds attractive for applications in sensing, imaging, and as emitters in OLEDs. The this compound, as a key precursor to these fluorescent polycyclic systems, is therefore integral to the development of these advanced materials.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₆IN₃ uni.lu
Molecular Weight271.06 g/mol sigmaaldrich.com
InChIKeyNSKWJTFKOWYQIN-UHFFFAOYSA-N uni.lu
AppearanceSolid sigmaaldrich.com

Table 2: Applications of Naphthyridine Derivatives in Materials Science

Application AreaNaphthyridine Derivative TypeKey FindingsSource
Organic Photovoltaics (OPVs)1,5-Naphthyridine-2,6-dione (NTD) basedPower conversion efficiencies up to 8.2% achieved. rsc.orgrsc.org rsc.orgrsc.org
Organic Field-Effect Transistors (OFETs)Indolonaphthyridine copolymersAmbipolar transport with n-type mobilities up to 3.1 cm²/(V s). acs.org acs.org
Organic FluorophoresFused polycyclic 1,6-naphthyridin-4-aminesTunable fluorescence with potential for large Stokes shifts. nih.gov nih.gov

Organic Light-Emitting Diodes (OLEDs) and Sensors

Fused polycyclic 1,6-naphthyridine derivatives are recognized for their intriguing optical and electrochemical properties, making them promising candidates for organic luminescence materials. nih.gov The fluorescence properties of these compounds suggest their potential application as fluorophores. nih.govtandfonline.comrsc.org Research into fused tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines has shown that these compounds exhibit significant fluorescence. nih.gov

The absorption spectra of 1,6-naphthyridine-4-amine derivatives display broad bands with maximum absorption wavelengths ranging from 344 to 448 nm. nih.gov Upon excitation, most of these compounds show maximum emission peaks around 450 nm. nih.gov The potential for these compounds as fluorophores is further highlighted by the tunability of their photophysical properties through chemical modification. For instance, the introduction of a diethylamino group has been shown to impart an extended Stokes shift while maintaining a favorable quantum efficiency, a desirable characteristic for developing novel organic small-molecule fluorophores. nih.gov

While specific studies on this compound in OLEDs and sensors are limited, the known fluorescence of the 1,6-naphthyridin-4-amine (B1269099) core suggests that the iodo-derivative could also possess interesting photophysical properties. The presence of the iodine atom could potentially influence the emission wavelength and quantum yield through the heavy-atom effect, which could be exploited in the design of new phosphorescent emitters for OLEDs. Furthermore, the reactive nature of the carbon-iodine bond could allow for the facile incorporation of this scaffold into larger conjugated systems for sensor applications.

Table 1: Photophysical Properties of Fused Polycyclic 1,6-naphthyridin-4-amine Derivatives

CompoundAbsorption Maxima (λabs, nm) in DMSOEmission Maxima (λem, nm) in DMSOAbsolute Fluorescence Quantum Yield (ΦF) in DMSO
Tetracyclic Compound 1344-428~450Data not specified
Tetracyclic Compound 2344-428~450Data not specified
Pentacyclic Compound 1>428>450Data not specified
Diethylamino-substituted derivativeData not specifiedData not specifiedFavorable

Data extracted from a study on various fused polycyclic 1,6-naphthyridin-4-amine derivatives. nih.gov The exact structures of the compounds are detailed in the source publication.

Semiconductors and Solar Cells

The development of n-type conjugated oligomers based on the 1,8-naphthyridine (B1210474) scaffold for use in organic light-emitting diodes highlights the potential of naphthyridine derivatives in semiconductor applications. researchgate.net These materials have demonstrated high glass-transition and decomposition temperatures, reversible electrochemical reduction, and high electron affinities, which are all crucial properties for stable and efficient electronic devices. researchgate.net The ability to modulate and fine-tune these properties by varying the chemical structure is a significant advantage. researchgate.net

Although research specifically detailing the use of this compound in semiconductors and solar cells is not yet prevalent, the inherent electronic properties of the naphthyridine core are promising. The electron-withdrawing nature of the pyridine (B92270) rings in the naphthyridine system can facilitate electron transport, a key requirement for n-type semiconductor materials. The presence of the iodo-substituent offers a site for further functionalization, for example, through cross-coupling reactions, to extend the π-conjugation of the molecule. This could be a strategy to tune the energy levels of the material to better match the requirements for use in organic solar cells or as electron-transport layers in other electronic devices.

Probes for Fundamental Chemical Biology Research (strictly non-therapeutic)

The ability of small molecules to interact with biomacromolecules makes them invaluable tools for probing biological systems. The 1,6-naphthyridine scaffold, with its planar, heterocyclic structure, is well-suited for such applications.

Molecular Probes for Nucleic Acid Interactions (non-therapeutic)

Naphthyridine derivatives have been investigated for their ability to bind to DNA. nih.gov The interaction is often characterized by a groove-binding mode, as suggested by spectroscopic data. nih.gov Such interactions can lead to quenching of the intrinsic fluorescence of the naphthyridine derivatives, providing a convenient method for studying these binding events. nih.gov The binding affinity and mode can be influenced by the substituents on the naphthyridine ring. nih.gov For instance, studies with certain naphthyridine derivatives have shown that they interact with calf thymus DNA (CT-DNA) through hydrogen bonding and hydrophobic interactions, or through van der Waals forces and hydrogen bonding. nih.gov Molecular docking studies have further supported the binding of these probes in the minor groove of DNA. nih.gov

The presence of the iodine atom in this compound could influence its interaction with nucleic acids. The heavy iodine atom could be used as an anomalous scattering center in X-ray crystallography studies to help solve the three-dimensional structure of the small molecule-nucleic acid complex. Furthermore, the iodo-substituent can be replaced with other functional groups through reactions like Sonogashira, Heck, and Suzuki couplings, allowing for the synthesis of a library of derivatives with varying DNA binding properties. tandfonline.com This makes this compound a potentially valuable synthon for developing novel, non-therapeutic molecular probes to study DNA structure and recognition.

Investigation of Protein-Ligand Interactions (excluding therapeutic development)

The study of protein-ligand interactions is fundamental to understanding biological processes. Various biophysical techniques are employed to characterize these interactions, including thermal shift assays, isothermal titration calorimetry (ITC), and fluorescence-based methods. mdpi.com Small molecules that bind to proteins can induce changes in their properties, such as thermal stability or fluorescence, which can be monitored to quantify the binding affinity. mdpi.com

Naphthyridine derivatives have been explored as scaffolds for interacting with proteins. nih.gov While much of this research is in the context of therapeutic development, the underlying principles of molecular recognition are applicable to the design of non-therapeutic probes. The planar aromatic system of 1,6-naphthyridin-4-amine can participate in π-stacking interactions with aromatic amino acid residues in proteins, and the nitrogen atoms can act as hydrogen bond acceptors.

The iodine atom in this compound provides a unique handle for developing probes for protein-ligand interaction studies. For example, it could serve as a reactive site for attaching photo-cross-linking groups or affinity tags. Furthermore, the synthesis of 4-iodo-3-phenylbenzo[b] mdpi.comnih.govnaphthyridine highlights the utility of iodo-naphthyridines as valuable synthons for creating more complex molecules that can be used to probe protein binding sites. tandfonline.com The ability to perform further chemical modifications on the iodo-substituted position allows for the systematic exploration of the chemical space around a protein binding pocket, which is a key strategy in fundamental chemical biology research.

Q & A

Q. What are the common synthetic routes for preparing 3-Iodo-1,6-naphthyridin-4-amine?

The compound is typically synthesized via modified Friedlander condensation or palladium-catalyzed cyclization. For example, 3-iodo-4-pyridinamine reacts with allyl alcohol under PdCl₂/NaHCO₃ conditions at 140°C to yield 1,6-naphthyridine derivatives, which can be further functionalized . Transition metal-catalyzed cross-coupling reactions using halogenated pyridinamine precursors are also effective .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • X-ray crystallography refined using SHELXL to resolve atomic positions and confirm bond geometries .
  • NMR spectroscopy to analyze aromatic proton environments (e.g., 1H signals between δ 7.5–9.0 ppm) and amine protons.
  • High-resolution mass spectrometry for molecular weight validation.
  • SMILES/InChIKey identifiers (e.g., Nc1ccnc2c1cncc2, XQOHGKZCTXPHMB-UHFFFAOYSA-N) for database matching .

Q. What safety precautions should be taken when handling this compound?

Based on analogous naphthyridines, the compound is classified as acutely toxic (H302, H312, H332). Precautions include:

  • Use of fume hoods and respiratory protection.
  • Nitrile gloves and lab coats to prevent dermal exposure.
  • Immediate consultation of SDS protocols for first-aid measures (e.g., ingestion: rinse mouth, seek medical attention) .

Advanced Research Questions

Q. How can researchers optimize the amination of halogenated 1,6-naphthyridine derivatives to improve yield and selectivity?

Optimization strategies include:

  • Solvent selection : Liquid ammonia or polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
  • Catalyst tuning : Adjusting Pd-based catalysts (e.g., Pd(p-MeC₆H₄)₃) improves regioselectivity .
  • Reaction time/temperature : Controlled heating (e.g., 140°C for 4 h) and stepwise addition of KNH₂ in NH₃/Et₂O achieve 50–80% yields before separation .

Q. What strategies are effective in resolving contradictions in crystallographic data for amino-substituted 1,6-naphthyridines?

For compounds exhibiting conformational mixtures (e.g., ethyl 5-amino-7-benzylseleno derivatives):

  • High-resolution data collection (≤1.0 Å) to distinguish overlapping electron densities.
  • Twinning refinement in SHELXL to model coexisting conformers .
  • DFT calculations to compare experimental data with theoretical conformer energies .

Q. How can Grignard reagent-based approaches be utilized to synthesize complex 3-substituted-1,6-naphthyridin-4-amine derivatives?

Grignard reagents enable scalable synthesis via:

  • Nucleophilic addition to pyridine intermediates (e.g., 5-chloro precursors).
  • Acidolysis to remove protecting groups.
  • Cyclocondensation to form the naphthyridine core. For example, phenylmagnesium bromide generates 3-phenyl derivatives in a three-step sequence (yields >60%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.